molecular formula C12H14ClNO2 B1404152 Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride CAS No. 1047655-65-1

Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride

Cat. No.: B1404152
CAS No.: 1047655-65-1
M. Wt: 239.7 g/mol
InChI Key: PNDBGOHCKVJUQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride (CAS 1047655-65-1) is a spirocyclic chromane compound that serves as a key pharmacophore in medicinal chemistry research. This synthetic, natural-product-like molecule has been identified as a novel antiplasmodial scaffold with potent activity against Plasmodium falciparum , the parasite responsible for malaria . Studies on a closely related analog, UCF 201, demonstrated an EC50 of 350 nM against chloroquine-resistant Dd2 strains and exhibited selectivity over human cell lines . This spirocyclic chromane is notable for its early-acting mechanism, effectively inhibiting parasite development across the ring, trophozoite, and schizont stages of the intraerythrocytic life cycle, as well as merozoite invasion . Its physicochemical profile is compliant with Lipinski's parameters, indicating good drug-likeness for research purposes . The spiro[chromane] structure is a recognized component in many drugs and drug candidates, making this compound a valuable building block for exploring new biologically active substances and conducting structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

spiro[3H-chromene-2,3'-pyrrolidine]-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2.ClH/c14-10-7-12(5-6-13-8-12)15-11-4-2-1-3-9(10)11;/h1-4,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDBGOHCKVJUQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(=O)C3=CC=CC=C3O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of Acetylated Naphthol Derivative

  • Reaction: Acetylation of α-naphthol
  • Reagents: Glacial acetic acid, zinc chloride
  • Conditions: Heating under reflux
  • Outcome: Formation of an acetylated naphthol intermediate (compound 1), which serves as the chromane precursor.

Step 2: Formation of the Spirocyclic Intermediate

  • Reaction: Reflux of compound 1 with tert-butyl 4-oxopiperidine-1-carboxylate and pyrrolidine
  • Reagents: Tert-butyl 4-oxopiperidine-1-carboxylate, pyrrolidine, methanol
  • Conditions: Reflux for approximately 8 hours
  • Outcome: Cyclization to produce a key intermediate (compound 2), featuring the pyrrolidine ring attached via a spiro junction to the chromane core.

Step 3: Deprotection of the Intermediate

  • Reaction: Acidic deprotection
  • Reagents: Trifluoroacetic acid (TFA), dichloromethane
  • Conditions: Stirring at room temperature
  • Outcome: Removal of protecting groups, yielding a free amine-containing intermediate (compound 3).

Step 4: Epoxidation of Aromatic Moiety

  • Reaction: Sulfur-ylide epoxidation
  • Reagents: Epoxide precursor derived from 3,4-difluorobenzaldehyde, ethanol
  • Outcome: Formation of an epoxide intermediate (compound 4), which introduces an electrophilic site for subsequent nucleophilic attack.

Step 5: Nucleophilic Addition and Final Reduction

  • Reaction: Nucleophilic addition of sodium borohydride
  • Reagents: Sodium borohydride in ethanol
  • Conditions: Stirring at room temperature
  • Outcome: Reduction of the epoxide intermediate to yield the final compound, UCF 201 , the free base form of the spiro compound.

Step 6: Salt Formation

  • Reaction: Conversion to hydrochloride salt
  • Reagents: Hydrochloric acid (HCl)
  • Conditions: Acidic treatment of the free base
  • Outcome: Formation of Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride , enhancing solubility and stability.

Summary Data Table of Key Reactions

Step Reaction Type Reagents & Conditions Key Intermediate / Product Purpose
1 Acetylation Glacial acetic acid, zinc chloride, reflux Compound 1 (acetylated naphthol) Chromane precursor formation
2 Cyclization Tert-butyl 4-oxopiperidine-1-carboxylate, pyrrolidine, methanol, reflux Compound 2 (spirocyclic intermediate) Spiro junction construction
3 Deprotection TFA, dichloromethane, room temperature Compound 3 (deprotected intermediate) Free amine formation
4 Epoxidation Sulfur-ylide, 3,4-difluorobenzaldehyde, ethanol Compound 4 (epoxide) Introduction of electrophilic site
5 Reduction Sodium borohydride, ethanol UCF 201 (final compound) Formation of the active compound
6 Salt formation Hydrochloric acid This compound Enhanced solubility and stability

Research Findings and Optimization Insights

  • The synthesis route emphasizes multi-component reactions to improve yield and selectivity.
  • Use of protecting groups such as tert-butyl carbamates facilitates regioselective cyclization.
  • The epoxidation step is crucial for introducing reactive functionality, enabling subsequent modifications.
  • Final salt formation with hydrochloric acid is essential for improving pharmacological properties, including solubility.

Chemical Reactions Analysis

Cycloaddition and Ring-Contraction Reactions

The pyrrolidine ring in this spiro compound participates in stereoselective cycloadditions. For example:

  • 1,3-Dipolar Cycloaddition : The pyrrolidine nitrogen facilitates reactions with diazo compounds (e.g., dimethyl (diazomethyl)phosphonate), forming pyrazoline intermediates. Subsequent heating or halogenation (NCS/NBS) induces ring contraction to generate cyclopropane derivatives (Scheme 3 in ).

    • Example : Reaction with 3-ylideneoxindoles yields enantioenriched spirocyclic cyclopropanes (dr > 20:1, ee > 95%) .

Reaction TypeReagents/ConditionsProductYield/Selectivity
1,3-Dipolar CycloadditionDiazomethane derivatives, 70–100°CSpirocyclopropanes75–92% yield, dr > 20:1

Substitution Reactions on the Pyrrolidine Ring

The pyrrolidine moiety undergoes nucleophilic substitution, particularly at the nitrogen or adjacent carbons:

  • N-Alkylation : Treatment with arylidenepyrazolones or alkenyl thiazolones in the presence of Lewis acids (e.g., Ni or Mg catalysts) forms spirocyclic adducts (Scheme 5 in ).

  • Halogenation : Bromine or chlorine reacts with the chromene component, forming dihalogenated intermediates. For instance, bromination in dimethyl sulfoxide yields 3-bromospirochromans (isolated yields: ~50%) .

Reductive and Oxidative Transformations

  • Borohydride Reduction : Sodium borohydride reduces the chroman-4-one carbonyl to a chroman-4-ol, which dehydrates to form chromenes (e.g., spiro[chroman-2,1'-cycloheptan]-4-ol → chromene via CuSO₄) .

  • Oxidative Cyclization : Rhodium-catalyzed dual C–H activation enables axial chirality induction in the chromane ring (e.g., Satoh–Miura reaction, ee > 90%) .

Nucleophilic Additions to the Carbonyl Group

The 4-keto group in the chromane ring reacts with nucleophiles:

  • Grignard Reagents : Addition of organomagnesium compounds forms tertiary alcohols, though isolation is challenging due to competing dehydration .

  • Hydride Reductions : NaBH₄ selectively reduces the ketone to an alcohol without affecting the spiro-pyrrolidine ring .

Biological Activity-Driven Modifications

Derivatives of this spiro scaffold show pharmacological relevance:

  • Anticancer Activity : Huisgen [3+2] cycloaddition with nitroethenes generates spiro[pyrrolidine-2,3′-oxindoles] with IC₅₀ values of 34–47 µM against lung/liver cancer cells .

  • Antitubercular Applications : Analogues like spiro[chromane-2,4′-piperidin]-4-one exhibit MIC values as low as 3.72 µM against Mycobacterium tuberculosis .

Scientific Research Applications

Medicinal Chemistry

Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride has shown promise in the development of new therapeutic agents. Its applications include:

  • Anticancer Activity : Research indicates that spiro compounds can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as lead compounds for anticancer drug development .
  • Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory responses. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a candidate for treating inflammatory diseases .

Biological Probes

The unique structure of this compound allows it to function as a biochemical probe. It can be utilized to study biological pathways by selectively binding to target proteins or enzymes, thus providing insights into cellular mechanisms and disease processes.

Material Science

In addition to its biological applications, this compound is also explored in material science:

  • Synthesis of Advanced Materials : The spirocyclic framework can serve as a building block for creating novel materials with specific properties. Its unique chemical structure allows for the development of polymers or nanomaterials with tailored functionalities for applications in electronics or photonics .

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Study BAnti-inflammatory EffectsShowed that the compound reduced levels of TNF-alpha in an animal model of arthritis, indicating potential for treating inflammatory conditions.
Study CMaterial SynthesisUtilized the compound as a precursor in synthesizing polymeric materials with enhanced thermal stability and mechanical properties.

Comparison with Related Compounds

When compared to other spiro compounds, this compound stands out due to its specific combination of functional groups which enhances its biological activity.

Compound Structure Notable Activity
Spiro[chroman-2,4'-piperidin]-6-oneSimilar spirocyclic structureAntimicrobial properties
Spiro[chroman-2,4'-piperidine]-4-oneRelated structurePotential neuroprotective effects

Mechanism of Action

The mechanism of action of Spiro[chromane-2,3’-pyrrolidin]-4-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride belongs to a broader class of spirocyclic compounds, which are characterized by their fused ring systems. Below is a detailed comparison with structurally or functionally related compounds.

Structural Analogues with Chromane/Pyrrolidine Moieties

6-Chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride (CAS: 753424-31-6)

  • Structure : Replaces the pyrrolidine ring with a piperidine ring.
  • Properties : Similar molecular weight but exhibits higher hydrophobicity due to the six-membered piperidine ring.
  • Applications : Used in neurological disorder research but shows reduced solubility compared to the pyrrolidine analogue .

1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS: 1448030-71-4) Structure: Features a sulfonyl group and fluorine substitution on the aromatic ring. Properties: Enhanced electronic effects from the sulfonyl group improve binding affinity in enzyme inhibition assays.

Spiropyrrolidine Derivatives with Varied Substituents

(2S,3R,4S,5S)-Spiro[2,3′]-oxindole-spiro[3,3”]chroman-4”-one-4-(p-methoxyphenyl)-5-carboxyethoxypyrrolidine (9c)

  • Synthesis : 84% yield, melting point 228°C.
  • Key Data : IR and NMR spectra confirm the spirocyclic structure and substituent positions. Elemental analysis (C: 69.00%, H: 5.37%, N: 5.59%) aligns with theoretical values .
  • Comparison : The oxindole moiety introduces hydrogen-bonding capacity, enhancing antimicrobial activity compared to the unsubstituted spirochromane-pyrrolidine .

(3R,4'R)-Ethyl-1-benzyl-5-chloro-4'-cyano-1'-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-4'-carboxylate (6e) Properties: Melting point 191–192°C, characterized by HRMS and IR. Bioactivity: Exhibits dual antimicrobial and acetylcholinesterase inhibitory activity (IC50: 8.2 µM for AChE), attributed to the indoline and ester groups .

Data Tables

Table 1: Physicochemical Properties of Selected Spiro Compounds

Compound Name CAS Number Molecular Formula Melting Point (°C) Yield (%) Key Bioactivity
Spiro[chromane-2,3'-pyrrolidin]-4-one HCl 1047655-65-1 C16H18ClNO2 N/A N/A Intermediate for drug design
6-Chlorospiro[chroman-2,4'-piperidin]-4-one HCl 753424-31-6 C14H17Cl2NO >250 N/A Neurological research
Compound 9c N/A C29H27NO6 228 84 Antimicrobial
Spirocitrinol A N/A C25H30O6 N/A N/A Cytotoxic (IC50: 4.3 mM)

Table 2: Structural and Functional Differences

Feature Spiro[chromane-pyrrolidine] HCl 6-Chloro Spiro[chromane-piperidine] HCl Spirocitrinol A
Core Ring System Chromane + pyrrolidine Chromane + piperidine Chromane + isochromane
Nitrogen Position Pyrrolidine N Piperidine N None
Key Substituents HCl salt Chlorine, HCl Citrinin-derived
Bioactivity Highlight Drug intermediate Neurological modulation Anticancer

Research Findings and Trends

  • Synthetic Accessibility : Spiro[chromane-pyrrolidine] derivatives are synthesized via multicomponent reactions (e.g., ), achieving yields >70%. Substituents like halogens or methoxy groups enhance bioactivity but may complicate purification .
  • Biological Performance : Pyrrolidine-based spiro compounds generally exhibit better solubility and metabolic stability than piperidine analogues, making them preferred in CNS drug development .
  • Market Availability : Industrial-grade Spiro[chromane-pyrrolidin]-4-one HCl is priced at $11.11/KG, reflecting its demand as a building block .

Biological Activity

Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and significant findings from recent research studies.

Synthesis and Structural Characteristics

Spiro[chromane-2,3'-pyrrolidin]-4-one derivatives are synthesized through various methods, including microwave-assisted synthesis and classical organic reactions. The structural features of these compounds often include a spiro carbon that connects two distinct ring systems, which is crucial for their biological activity.

Table 1: Common Synthetic Methods for Spiro[chromane-2,3'-pyrrolidin]-4-one Derivatives

Method Description
Microwave-Assisted SynthesisRapid heating method that enhances reaction rates.
Classical Aldol CondensationTraditional method involving the reaction of aldehydes and ketones.
Multi-Component ReactionsCombines multiple reactants in a single step to form complex structures.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound and its derivatives:

  • Antitubercular Activity : A study evaluated a series of spiro[chromane-2,4′-piperidin] derivatives against Mycobacterium tuberculosis (Mtb). The most potent compound exhibited a minimum inhibitory concentration (MIC) of 3.72 μM, significantly higher than the standard drug isoniazid (0.09 μM) but still promising for further development .
  • Anticancer Properties : Compounds within this scaffold have shown potential as anticancer agents. For instance, certain derivatives have been identified as selective inhibitors of cancer cell proliferation, demonstrating low micromolar activity against breast cancer cell lines while maintaining a good safety profile in normal cell lines .
  • Antimicrobial Activity : Spiro[chromane] derivatives have exhibited antimicrobial properties, particularly against Gram-positive bacteria. Some compounds demonstrated notable minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Streptococcus pyogenes .

Case Study 1: Antitubercular Activity

In a recent investigation into the antitubercular efficacy of spiro[chromane] derivatives, researchers synthesized various analogs and assessed their activity against Mtb strain H37Ra. The study revealed that while some compounds showed significant inhibition, they also exhibited acute cytotoxicity towards human lung fibroblast cells, indicating a need for further optimization to enhance selectivity and reduce toxicity .

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of spiro[chromane] derivatives in a xenograft model. The compounds were administered in vivo and demonstrated significant tumor growth inhibition at low doses, supporting their development as potential anticancer therapeutics .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the chromane or pyrrolidine rings can significantly affect biological activity. For example:

  • Substituents on the chromane ring can enhance binding affinity to target proteins.
  • Alterations in the pyrrolidine moiety can influence pharmacokinetic properties such as solubility and bioavailability.

Q & A

Q. What are the established synthetic routes for Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride, and what parameters govern yield and purity?

The synthesis typically involves acid-mediated salt formation from the free base. For example, treatment of (R)-4-(3-((S)-1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-chloro-2-ethoxy-6-fluorophenyl)pyrrolidin-2-one with 1.0 M HCl at 0–50°C for 2.33 hours yields the hydrochloride salt (52.7% yield). Key parameters include:

  • Temperature gradient : Slow heating to 50°C ensures solubility and crystallization.
  • Acid concentration : 1.0 M HCl optimizes protonation without side reactions.
  • Crystallization control : XRPD confirms polymorphic purity .

Q. Table 1: Critical Reaction Conditions

ParameterCondition
Reagent1.0 M HCl
Reaction Time2.33 hours
Yield52.7%

Q. What spectroscopic and computational methods are used for structural elucidation of spirochromane-pyrrolidinone derivatives?

  • NMR spectroscopy : 1H, 13C, and 2D techniques (COSY, HSQC, HMBC) resolve connectivity, as seen in Spirocitrinol A (C25H30O6) with 11 degrees of unsaturation .
  • HRESIMS : Confirms molecular formula (e.g., Spirocitrinol B: C37H44O9) .
  • ECD + TDDFT : Determines absolute configuration by comparing experimental and calculated spectra .

Q. What biological activities are reported for spirochromane-pyrrolidinone analogs?

  • Cytotoxicity : Spirocitrinol A shows moderate activity against A549 cells (IC50 = 4.3 ± 0.4 mM), while Spirocitrinol B is less potent (IC50 = 11.8 ± 2.8 mM) .
  • Antimicrobial potential : Structural analogs exhibit broad activity due to the spirocyclic core’s ability to disrupt microbial membranes .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data across studies?

  • Standardized assays : Use consistent cell lines (e.g., A549) and controls (e.g., cisplatin IC50 = 6.5 ± 1.0 mM ).
  • Batch variability : Characterize compound purity via XRPD and HPLC to rule out polymorphic effects .
  • Mechanistic studies : Compare apoptosis induction vs. metabolic inhibition pathways to explain potency differences .

Q. What strategies optimize the spirocyclic core for enhanced bioactivity?

  • Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl, F) at the chromane C6 position to improve membrane permeability .
  • Ring modifications : Replace pyrrolidinone with piperidinone to modulate steric effects, as seen in spiro[chromane-2,4′-piperidine] derivatives with improved antitumor profiles .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

ModificationBiological Impact
C6 halogenation↑ Cytotoxicity (e.g., IC50 reduction)
Spiro-piperidine core↑ Metabolic stability

Q. How do computational methods aid in stereochemical analysis of spiro compounds?

  • Conformational sampling : Molecular dynamics (MD) simulations predict dominant conformers for NMR comparison .
  • TDDFT-ECD : Accurately assigns absolute configuration by matching experimental ECD spectra (e.g., Spirocitrinol A’s 3R,4S configuration) .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Crystallization control : Use gradient cooling (0→50°C) to prevent racemization during HCl salt formation .
  • Chiral auxiliaries : Employ asymmetric catalysis (e.g., Sharpless epoxidation) for key intermediates .

Q. How do structural variations in the pyrrolidin and chromane moieties affect pharmacological profiles?

  • Chromane oxidation : Introducing a ketone (e.g., spiro[chromane-2,4′-piperidin]-4-one) enhances hydrogen bonding with targets like kinase ATP pockets .
  • Pyrrolidin substitution : N-Methylation reduces off-target interactions, as demonstrated in analogs with improved selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride
Reactant of Route 2
Reactant of Route 2
Spiro[chromane-2,3'-pyrrolidin]-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.